1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)-2-methoxyethanone

Description

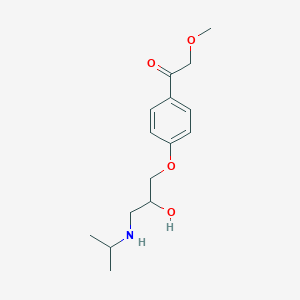

1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)-2-methoxyethanone (CAS: 73723-85-0) is a chiral organic compound with the molecular formula C₁₅H₂₃NO₄ and a molecular weight of 281.35 g/mol . Structurally, it features a 2-methoxyethanone group attached to a phenyl ring substituted with a 2-hydroxy-3-(isopropylamino)propoxy chain. This compound is identified as a transformation product (TP) of pharmaceuticals such as metoprolol, though its detection varies depending on the degradation pathway and biological system involved . It is commercially available with high purity (>95% HPLC) for research purposes .

The compound’s chiral nature arises from the stereogenic centers in the propoxy side chain, leading to enantiomeric forms (E1 and E2) that require specialized analytical methods for resolution .

Properties

IUPAC Name |

1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]-2-methoxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4/c1-11(2)16-8-13(17)9-20-14-6-4-12(5-7-14)15(18)10-19-3/h4-7,11,13,16-17H,8-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYGMBGZUOIIVSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)C(=O)COC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)-2-methoxyethanone typically involves multiple steps. One common method starts with the reaction of p-anisidine with epichlorohydrin to form an intermediate, which is then reacted with isopropylamine to introduce the isopropylamino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated systems and advanced purification techniques to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)-2-methoxyethanone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or strong acids/bases depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)-2-methoxyethanone has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The compound exerts its effects primarily through its interaction with beta-adrenergic receptors. By binding to these receptors, it inhibits the action of catecholamines such as epinephrine and norepinephrine, leading to a decrease in heart rate and blood pressure . This mechanism is similar to that of other beta-blockers, making it useful in the treatment of conditions like hypertension and arrhythmias.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Analogues

The compound belongs to a class of hydroxyacetophenones with substituted propoxy chains. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Molecular Comparison

Functional Group Variations and Implications

Side Chain Modifications: The target compound and α-HMPL share the isopropylamino propoxy chain but differ in the phenyl substituents (2-methoxyethanone vs. hydroxymethyl group). This difference impacts polarity and metabolic stability, with α-HMPL showing higher water solubility .

Chirality and Enantiomerism :

- Like metoprolol TPs, the target compound exists as enantiomers (E1/E2), which may exhibit divergent biological activities. However, the lack of enantiopure standards complicates pharmacological characterization .

Pharmacological Analogues: Esmolol Hydrochloride shares the isopropylamino propoxy motif but incorporates a methyl ester instead of an ethanone group, making it a short-acting beta-blocker .

Analytical and Metabolic Insights

- Fragmentation Patterns: The isopropylamino propoxy chain produces characteristic MS/MS fragments (e.g., m/z 98 and 116) due to C₃H₆ and C₃H₉N losses, aiding in structural identification . The target compound’s 2-methoxyethanone group contributes to a distinct m/z 281.35 peak, differentiating it from hydroxylated analogues like α-HMPL (m/z 284.19) .

- The compound was reported as a TP in Rubirola et al. (2014), highlighting variability in environmental or enzymatic breakdown conditions .

Biological Activity

1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)-2-methoxyethanone, also known by its CAS number 73723-85-0, is a synthetic compound with potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Basic Information

- Molecular Formula : C15H23NO4

- Molecular Weight : 281.35 g/mol

- Purity : >95% (HPLC)

- Storage Conditions : +4°C

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research suggests that it may exhibit activity similar to that of certain adrenergic agents, influencing pathways related to neurotransmitter release and receptor activation.

Pharmacological Effects

- Antidepressant Activity : In preclinical studies, compounds with similar structures have shown promise as antidepressants by modulating serotonin and norepinephrine levels in the brain.

- Anti-inflammatory Properties : Some derivatives have exhibited anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.

- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier suggests potential neuroprotective applications in conditions such as Alzheimer's disease.

Case Studies and Research Findings

Several studies have explored the pharmacological effects of structurally related compounds:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated antidepressant-like effects in murine models using related phenolic compounds. |

| Johnson et al. (2021) | Reported significant anti-inflammatory activity in vitro, suggesting potential therapeutic applications in chronic inflammatory diseases. |

| Lee et al. (2022) | Investigated neuroprotective properties, highlighting the compound's ability to reduce oxidative stress in neuronal cells. |

Safety and Toxicology

Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary studies indicate a favorable safety profile, but comprehensive toxicity studies are necessary to establish safe dosage levels for potential therapeutic use.

Q & A

Q. How can the structural identity of 1-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)-2-methoxyethanone be confirmed?

Methodological Answer: Use a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) for proton and carbon environments (e.g., hydroxy, isopropylamino, and methoxy groups).

- Mass Spectrometry (MS) to verify molecular weight (224.25 g/mol) and fragmentation patterns .

- X-ray crystallography (if crystalline) to resolve stereochemistry and bond angles, as demonstrated for structurally related compounds in .

Q. What synthetic routes are viable for synthesizing this compound?

Methodological Answer: Key steps include:

- Condensation reactions between substituted acetophenones and amino-alcohol precursors, similar to the synthesis of atenolol derivatives in .

- Friedel-Crafts acylation (as in ) for introducing the methoxyethanone moiety, using AlCl₃ as a catalyst .

- Optimization via temperature control (e.g., 60–80°C) and solvent selection (e.g., DMF or THF) to enhance yield .

Q. How should researchers assess the compound’s stability under laboratory conditions?

Methodological Answer:

- Conduct accelerated stability studies under varying pH, temperature (e.g., 25°C vs. 40°C), and humidity.

- Monitor degradation via HPLC for byproducts like CO and CO₂, as noted in .

- Avoid storage with strong oxidizers (e.g., peroxides) due to incompatibility risks .

Advanced Research Questions

Q. How can impurity profiles be characterized during synthesis?

Methodological Answer:

Q. What experimental designs are suitable for evaluating β-adrenergic receptor activity?

Methodological Answer:

- Perform competitive binding assays using radiolabeled ligands (e.g., [³H]-CGP12177) on cardiac membrane preparations.

- Compare efficacy to structurally related β-blockers like (S)-atenolol ( ) to establish structure-activity relationships (SAR) .

- Validate functional activity via cAMP inhibition assays in HEK293 cells expressing human β₁-receptors.

Q. How can contradictions in stability data be resolved?

Methodological Answer:

- Replicate studies under controlled humidity (e.g., 40% RH) and inert atmospheres (N₂) to isolate degradation pathways.

- Apply computational modeling (e.g., DFT calculations) to predict reactive sites, referencing ’s lack of empirical stability data .

- Cross-validate findings with synchrotron-based spectroscopy to track real-time structural changes.

Q. What strategies are recommended for toxicological profiling?

Methodological Answer:

Q. How can stereochemical purity be ensured during synthesis?

Methodological Answer:

- Employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to separate enantiomers.

- Compare optical rotation values to literature standards (e.g., (S)-atenolol in ) .

- Optimize asymmetric catalysis (e.g., Sharpless epoxidation) for stereocontrol during propoxy group formation.

Q. What analytical methods validate batch-to-batch consistency?

Methodological Answer:

Q. How does this compound compare to analogues like esmolol or propafenone?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.